2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets and have wide-ranging applications in medicinal chemistry .
Mode of Action
Compounds of the imidazo[1,2-a]pyridine class are known to exhibit their effects through intermolecular π–π stacking, leading to the creation of j-type aggregates in the solid state .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown activity against fast-growing non-tuberculous mycobacteria .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with 4-bromobenzaldehyde in the presence of a suitable catalyst to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with 4-bromobenzaldehyde under oxidative conditions to form the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using suitable reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have similar structural features and biological activities.
Imidazo[1,2-a]pyridines: Other derivatives of imidazo[1,2-a]pyridine exhibit similar properties and applications.
Imidazo[4,5-b]pyridines: These compounds also share similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVLMWQNVEPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649967 |
Source
|
Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-42-6 |
Source
|
Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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